5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5-3-4-6(2)13(5)8-10-7(9)11-12-8/h3-4H,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONISZOBCINFNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NNC(=N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Coupling of Pyrrole and Triazole Moieties
The integration of the pyrrole and triazole groups may involve:
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Amide Bond Formation : Reaction of a triazole amine with a pyrrole-containing carbonyl compound using coupling agents (e.g., HATU, DIPEA) .
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Reductive Amination : Formation of a secondary amine via reaction of a pyrrole aldehyde with a triazole amine, followed by reduction .
Pyrrole Ring Formation (Paal-Knorr Reaction)
The mechanism involves:
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Nucleophilic Attack : Amine attacks the carbonyl group of 2,5-hexanedione.
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Enamine Formation : Formation of an enamine intermediate.
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Cyclization and Dehydration : Intramolecular cyclization followed by elimination of water to form the pyrrole ring .
Coupling Reactions
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Amide Coupling : A pyrrole-containing benzohydrazide reacts with a triazole amine using HATU and DIPEA to form the target compound .
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Reductive Amination : A pyrrole aldehyde reacts with a triazole amine, followed by reduction (e.g., NaBH(OAc)₃) to form a secondary amine .
NMR Data
IR Data
Biological Relevance and Stability
While direct data for the target compound is limited, analogs with similar pyrrole-triazole structures exhibit:
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Antimicrobial Activity : Inhibition of Mycobacterium tuberculosis (MIC <1 µg/mL) .
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Enzyme Inhibition : Dual activity against enoyl ACP reductase and dihydrofolate reductase enzymes .
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Cell Culture Effects : Enhanced monoclonal antibody production and altered glycosylation patterns .
Stability and Reactivity Considerations
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of 1,2,4-triazole compounds exhibit significant anti-inflammatory properties. Specifically, compounds similar to 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine have been identified as potential inhibitors of the 5-lipoxygenase pathway, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The inhibition of this pathway can lead to reduced inflammation and may be beneficial in treating conditions such as asthma and arthritis .
Enhancing Monoclonal Antibody Production
The compound has been studied for its effects on cell culture systems used for monoclonal antibody production. Research indicates that it can suppress cell growth while simultaneously increasing cell-specific glucose uptake and intracellular ATP levels during the production process. This dual action helps maintain cell viability while enhancing productivity, making it a valuable additive in biopharmaceutical manufacturing .
Cancer Research
The antiproliferative activity of this compound has been investigated using various cancer cell lines. Studies have shown that compounds within this class can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular metabolism. For instance, related compounds have demonstrated effectiveness in sea urchin embryo models and human cancer cell lines .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing side effects. Research has revealed that specific structural features significantly influence the biological activity of triazole derivatives. For example, modifications to the pyrrole moiety can enhance anti-inflammatory effects or improve cell culture performance in bioprocessing applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
- Structure : Replaces the 1,2,4-triazole core with a 1,2,5-oxadiazole ring.
- Synthesis: Synthesized via the Paal–Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione in acetic acid .
- Solubility in acetic acid and ethyl acetate suggests moderate polarity .
- Applications : Studied as a high-energy-density material precursor due to the stability of oxadiazoles .
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine (Compound 561)
5-(Pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine
- Structure : Features a pyridylmethyl substituent instead of pyrrole.
- Safety Profile : Classified under GHS guidelines with specific handling precautions (e.g., eye protection, ventilation), indicating moderate toxicity .
- Applications : Likely explored in coordination chemistry or catalysis due to the pyridine moiety’s metal-binding capacity .
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) Dinitrate
- Structure : Dimeric triazole linked by an ethane bridge and nitrate groups.
Comparative Analysis Table
Key Research Findings and Implications
- Structural Influence on Bioactivity : The pyrrole and tetrazole substituents may confer distinct electronic profiles, affecting binding affinity in biological targets. For example, tetrazole’s acidity (pKa ~4.9) could enhance solubility compared to pyrrole’s neutral character .
- Synthetic Flexibility: The Paal–Knorr reaction is a versatile route for pyrrole-functionalized heterocycles, enabling scalable synthesis of analogs .
- Safety and Handling : Pyridylmethyl derivatives require stringent safety protocols, suggesting that substituent choice impacts toxicity .
Biological Activity
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on cell cultures, and relevant case studies.
- Molecular Formula: C₈H₁₃N₅
- Molecular Weight: 179.23 g/mol
- CAS Number: Not specifically listed in available literature.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. These enzymes are crucial in the synthesis of nucleic acids and fatty acids, respectively .
- Cell Growth Modulation: Research indicates that this compound can suppress cell growth while enhancing glucose uptake and ATP production in specific cell lines. This dual action suggests a potential role in optimizing metabolic pathways in cultured cells .
Antimicrobial and Anticancer Activities
The biological activity of this compound has been evaluated in various studies:
- Antimicrobial Activity: The compound has shown promising results against various bacterial strains. For instance, derivatives containing the triazole ring have demonstrated moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential: In vitro studies indicate that the compound can inhibit the proliferation of cancer cells. This effect is likely mediated through the modulation of metabolic pathways associated with energy production and cell survival .
Study 1: Cell Culture Optimization
A study explored the effects of this compound on recombinant Chinese hamster ovary (CHO) cells used for monoclonal antibody production. The results indicated:
| Parameter | Control Group | Compound Treated Group |
|---|---|---|
| Viable Cell Density (VCD) | 6.0 × 10^6 | 14.0 × 10^6 |
| Final mAb Concentration (mg/L) | 732 | 1098 |
| Cell-Specific Productivity (pg/cell/day) | 7.0 | 11.0 |
These findings highlight the compound's ability to enhance cell productivity while maintaining viability .
Study 2: Structure–Activity Relationship
A structure–activity relationship (SAR) analysis revealed that modifications to the pyrrole moiety significantly affected biological activity. The presence of the dimethyl groups was critical for enhancing the compound's efficacy in promoting cell-specific productivity during monoclonal antibody production.
Q & A
Q. What are the recommended synthetic routes for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions. For example, pyrazole and triazole derivatives can be synthesized via refluxing intermediates in ethanol or similar solvents, followed by recrystallization (e.g., DMF-EtOH mixtures) . To optimize efficiency, employ statistical design of experiments (DoE) to test variables (e.g., temperature, catalyst concentration, reaction time). A fractional factorial design can reduce the number of trials while identifying critical parameters. For instance:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 15 |
| Reaction Time (hours) | 2 | 6 |
Analyze outcomes using response surface methodology to determine optimal conditions .
Q. How should researchers characterize the structural and tautomeric properties of this compound?
Methodological Answer: Use X-ray crystallography to resolve tautomeric forms, as seen in analogous triazol-amine structures where planar triazole rings and dihedral angles between substituents were quantified . Complement this with spectroscopic techniques :
- IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- NMR : Analyze proton environments (e.g., pyrrole methyl groups at ~2.5 ppm, triazole protons at ~7-8 ppm) .
For tautomerism, conduct variable-temperature NMR or DFT calculations to assess energy differences between tautomers .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways. For example:
- Use Gaussian or ORCA software to compute transition states and activation energies for reactions involving the triazole amine group.
- Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to explore plausible mechanisms .
Validate predictions with isotopic labeling (e.g., ¹⁵N tracing) to confirm intermediates observed in experimental mass spectrometry .
Q. What strategies are effective in resolving contradictions between experimental and computational data regarding reaction mechanisms?
Methodological Answer:
- Mechanistic cross-validation : Compare computed activation energies (DFT) with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects not modeled in simulations; address this by incorporating implicit solvation models (e.g., COSMO-RS) .
- Isotope effects : Perform deuterium or ¹³C labeling to track specific bond-breaking steps, resolving ambiguities in proposed intermediates .
- Sensitivity analysis : Test computational assumptions (e.g., basis sets, solvation parameters) to identify error sources .
Q. How to design experiments to assess the compound’s stability under varying conditions?
Methodological Answer: Conduct accelerated stability studies using controlled variables:
| Condition | Test Range | Analytical Method |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | HPLC (purity tracking) |
| pH | 3, 7, 11 | UV-Vis degradation monitoring |
| Light exposure | Dark vs. UV/Vis lamp | Mass spectrometry |
Monitor degradation products via LC-MS and correlate with computational predictions of hydrolytic/oxidative pathways . Use kinetic modeling (e.g., first-order decay) to extrapolate shelf-life under standard conditions .
Q. What methodologies are recommended for analyzing environmental fate or toxicity of this compound?
Methodological Answer:
- Ecotoxicology : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization tests) .
- Degradation studies : Use simulated sunlight or advanced oxidation processes (e.g., TiO₂ photocatalysis) to track mineralization rates via TOC analysis. Compare with computational predictions of reaction pathways (e.g., EPI Suite) .
- Bioaccumulation : Apply quantitative structure-activity relationship (QSAR) models to estimate logP and BCF values .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Reproducibility checks : Ensure consistent sample preparation (e.g., solvent, concentration) and instrument calibration .
- Tautomeric equilibria : If tautomers exist, use low-temperature NMR or crystallography to isolate dominant forms .
- Cross-validation : Compare experimental shifts with DFT-predicted chemical shifts (e.g., using B3LYP/6-31G* calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
